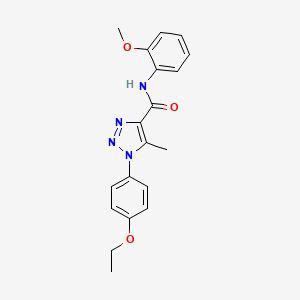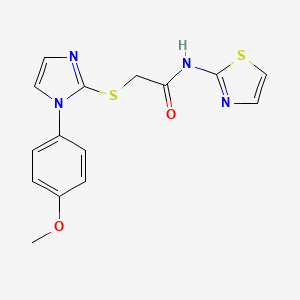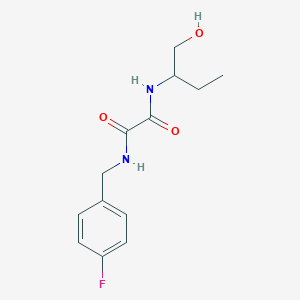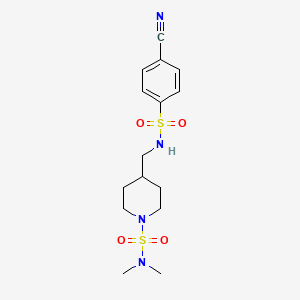
2-(2,4-Dichloro-phenyl)-pentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichloro-phenyl)-pentan-1-ol, commonly known as DCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPP belongs to the family of chlorinated phenols and is a colorless, crystalline solid with a molecular formula of C11H13Cl2O.
作用机制
The exact mechanism of action of DCPP is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in various metabolic pathways in plants and microorganisms.
Biochemical and Physiological Effects:
DCPP has been shown to have both beneficial and detrimental effects on living organisms. In plants, it has been shown to increase growth and yield under certain conditions. However, it can also cause phytotoxicity and reduce plant growth and yield at higher concentrations. In animals, DCPP has been shown to have toxic effects on the liver and kidney at high doses.
实验室实验的优点和局限性
DCPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a wide range of applications. However, its potential toxicity and environmental impact need to be considered when working with this compound.
未来方向
There are several areas of future research for DCPP. One area of interest is its potential use in the synthesis of new pharmaceuticals. Another area of research is the development of more effective and environmentally friendly pesticides based on DCPP. Additionally, more studies are needed to fully understand the mechanism of action and potential toxicity of DCPP on living organisms.
合成方法
DCPP can be synthesized through a multi-step process starting from 2,4-dichlorophenol. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichlorophenylacetic acid, followed by the reduction of the carboxylic acid group to an alcohol group using a reducing agent such as lithium aluminum hydride. The final step involves the addition of a pentyl group to the alcohol group using a Grignard reagent.
科学研究应用
DCPP has been extensively studied for its potential use as a fungicide, insecticide, and herbicide. It has shown promising results in controlling various plant diseases caused by fungi and bacteria. DCPP has also been studied for its use in the synthesis of other organic compounds, including pharmaceuticals.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O/c1-2-3-8(7-14)10-5-4-9(12)6-11(10)13/h4-6,8,14H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVFOQWFDNGQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-phenyl)-pentan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2426071.png)
![N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine](/img/structure/B2426072.png)


![2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2426079.png)
![N-(4-bromo-3-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2426081.png)

![6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazinyl]methyl}-7-methylchromen-2-one](/img/structure/B2426086.png)
![1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione](/img/structure/B2426087.png)

![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide](/img/structure/B2426091.png)

![4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2426093.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine](/img/structure/B2426094.png)